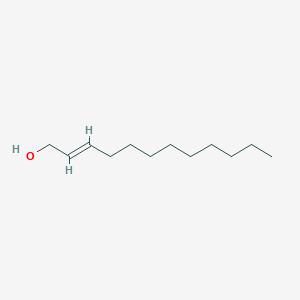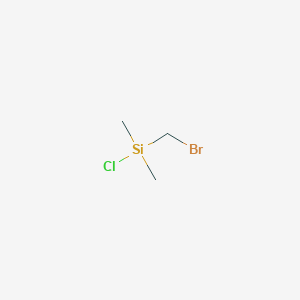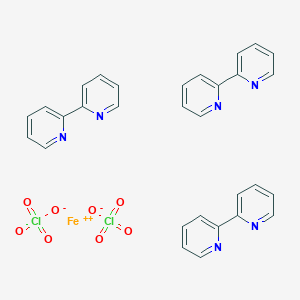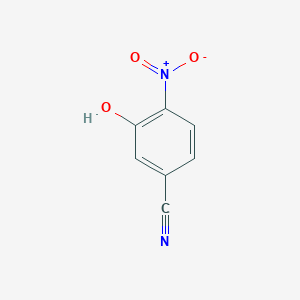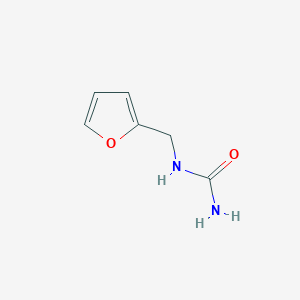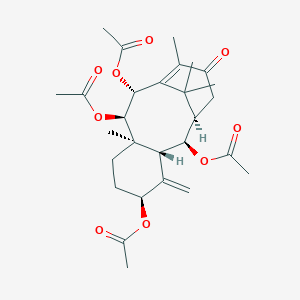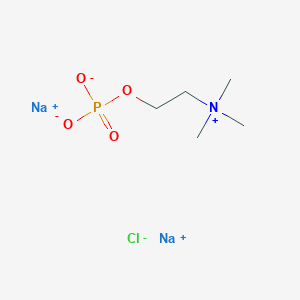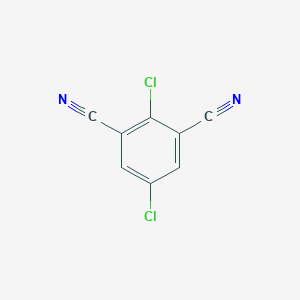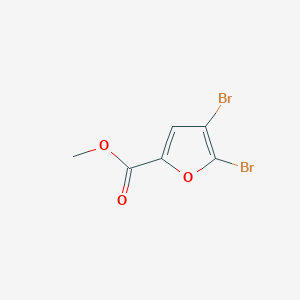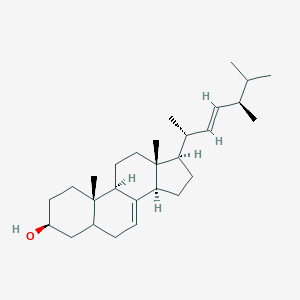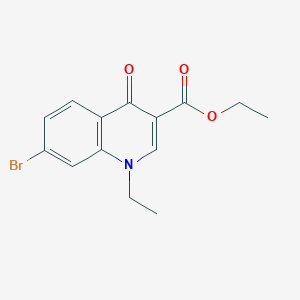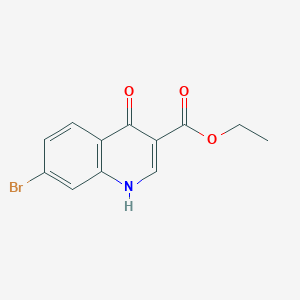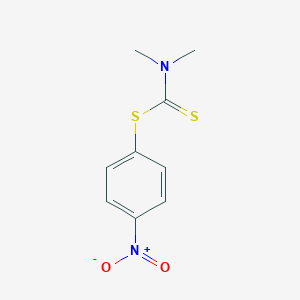
4-Nitrophenyl dimethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl dimethyldithiocarbamate (NDDC) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and ethanol. NDDC is a dithiocarbamate derivative that has been used as a chelating agent for heavy metals and as a reagent for the detection of various metal ions.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl dimethyldithiocarbamate involves the formation of stable complexes with metal ions or the derivatization of organic compounds. The formation of these complexes or derivatives allows for the detection and analysis of these compounds.
Biochemische Und Physiologische Effekte
4-Nitrophenyl dimethyldithiocarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Nitrophenyl dimethyldithiocarbamate in lab experiments include its ability to form stable complexes with metal ions and its use as a derivatizing agent for the analysis of organic compounds. However, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.
Zukünftige Richtungen
For research include the development of new chelating agents, environmental monitoring, medicinal chemistry, and nanotechnology.
Synthesemethoden
4-Nitrophenyl dimethyldithiocarbamate can be synthesized by reacting 4-nitrophenyl isothiocyanate with dimethylamine in the presence of a base like sodium hydroxide. The reaction proceeds via the formation of an intermediate thiourea, which then reacts with carbon disulfide to form the dithiocarbamate.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl dimethyldithiocarbamate has been used in various scientific research applications, including:
1. Chelation of heavy metals: 4-Nitrophenyl dimethyldithiocarbamate has been used as a chelating agent for heavy metals like copper, zinc, and cadmium. It forms stable complexes with these metals, which can be analyzed using techniques like UV-Vis spectroscopy.
2. Metal ion detection: 4-Nitrophenyl dimethyldithiocarbamate has been used as a reagent for the detection of metal ions like copper, nickel, and zinc. It forms colored complexes with these metal ions, which can be detected using techniques like colorimetry.
3. Pesticide analysis: 4-Nitrophenyl dimethyldithiocarbamate has been used as a derivatizing agent for the analysis of pesticides like carbamates and thiocarbamates. It reacts with these pesticides to form stable derivatives, which can be analyzed using techniques like gas chromatography.
Eigenschaften
CAS-Nummer |
16913-63-6 |
|---|---|
Produktname |
4-Nitrophenyl dimethyldithiocarbamate |
Molekularformel |
C9H10N2O2S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
BSPPFEBCCBLHGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
16913-63-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



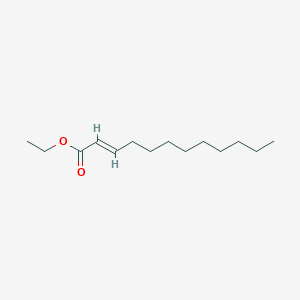
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
